Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate
Description
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group, a methylsulfanyl (SCH₃) substituent, and a methyl ester backbone. This structure renders it valuable in peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary protecting moiety for amines during solid-phase synthesis . Its molecular complexity and functional diversity position it as a versatile intermediate for developing bioactive molecules.
Properties
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5S/c1-9(12(18)20-5)15-11(17)10(7-8-22-6)16-13(19)21-14(2,3)4/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNVPALQHCBBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319346 | |
| Record name | methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18670-99-0 | |
| Record name | NSC343948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate (commonly referred to as a Boc-protected amino acid derivative) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the compound's biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₃H₂₁N₃O₄S
- Molecular Weight : 301.39 g/mol
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is crucial in various synthetic pathways, particularly in peptide synthesis.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the mercapto group have shown potential as antibacterial agents. The presence of the methylsulfanyl group in this compound may enhance its interaction with microbial enzymes, potentially disrupting their function and leading to antimicrobial effects .
Inhibition of Enzymatic Activity
The compound's structure suggests possible inhibition of specific enzymes such as tyrosinase, which is involved in melanin production. Inhibitors of this enzyme are valuable in treating conditions like hyperpigmentation. Studies on related compounds have demonstrated that modifications to the amino acid structure can significantly affect enzyme inhibition potency .
Potential as a Depigmenting Agent
This compound may serve as an intermediate for synthesizing depigmenting agents. The mercaptoimidazole derivatives derived from similar structures have been noted for their ability to inhibit melanin synthesis effectively, suggesting that this compound could be explored further for cosmetic applications .
Synthesis and Characterization
The synthesis of this compound typically involves standard peptide coupling techniques where the Boc-protected amino acid reacts with an appropriate coupling agent. For instance, a common method includes using N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents to facilitate the formation of peptide bonds under controlled conditions.
Reaction Scheme
A simplified reaction scheme for synthesizing this compound can be outlined as follows:
- Starting Materials : Boc-protected amino acid + methyl 4-methylthio-2-butenoate.
- Reagents : DCC or EDC (for activation).
- Conditions : Anhydrous solvent (e.g., DMF or DMSO), room temperature, inert atmosphere.
Study on Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that structurally related compounds inhibited tyrosinase activity with IC50 values ranging from 10 to 50 µM. The presence of sulfur-containing groups was noted to enhance inhibitory action, supporting the hypothesis that methylsulfanyl substitutions could similarly impact enzyme interactions .
Antimicrobial Efficacy
In vitro studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values observed were promising, indicating potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Analysis
The compound’s key structural elements are compared below with analogous molecules from the provided evidence:
| Compound Name | Key Features | Molecular Weight (g/mol) | Purity | CAS/Identifier | Source |
|---|---|---|---|---|---|
| Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate (Target) | Boc-protected amine, methylsulfanyl, methyl ester | Not reported | Not reported | Not reported | N/A |
| (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid | Boc-protected amine, methyl branch, carboxylic acid | Not reported | 95% | Not reported | Enamine Ltd |
| 2-[2-Amino-4-(methylsulfanyl)butanamido]-3-(1H-indol-3-yl)propanoic acid | Free amine, methylsulfanyl, indole side chain, carboxylic acid | Not reported | Not reported | Matched synonyms: TMIC metabolite | TMIC |
Key Observations :
Boc Protection: The target compound and (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid share Boc protection, which enhances stability during synthesis . However, the latter lacks the methylsulfanyl group and features a carboxylic acid instead of an ester.
Methylsulfanyl Group: Both the target compound and TMIC’s metabolite include this substituent, which may modulate redox activity or metal binding.
Backbone Variation : The target compound’s methyl ester contrasts with the carboxylic acid termini in the analogues, impacting solubility and reactivity. Esters are typically more lipophilic, favoring membrane permeability in drug design.
Functional Implications
- Synthetic Utility : The Boc group in the target compound and Enamine’s analogue facilitates stepwise peptide elongation, whereas the TMIC metabolite’s free amine may limit its use in multi-step syntheses .
- Biological Potential: The indole moiety in the TMIC metabolite aligns with metabolites involved in signaling pathways (e.g., serotonin derivatives), whereas the target compound’s ester group may prioritize synthetic over direct biological applications .
Research Findings and Gaps
- Synthesis: Enamine Ltd’s catalogue highlights 95% purity for (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid, suggesting robust synthetic protocols for Boc-protected intermediates . However, data on the target compound’s synthesis or yield are absent.
- Metabolite Relevance: TMIC’s metabolite underscores the natural occurrence of methylsulfanyl and indole motifs, but the target compound’s ester group deviates from typical metabolic intermediates, implying a synthetic rather than endogenous role .
Preparation Methods
Preparation of 2-{[(tert-Butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoic Acid
This intermediate is synthesized via a three-step sequence:
-
Thiol-Ene Reaction : 2-Amino-4-pentenoic acid reacts with methanethiol under radical initiation (e.g., AIBN) to yield 2-amino-4-(methylsulfanyl)butanoic acid.
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Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in a 1:1 mixture of tetrahydrofuran (THF) and water, with triethylamine (TEA) as a base.
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Purification : Crystallization from ethyl acetate/hexane (3:1) affords the Boc-protected acid in >85% yield.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Reaction Time | 12–18 hours |
| Yield | 82–87% |
Synthesis of Methyl 2-Aminopropanoate
Methyl propanoate is functionalized via:
-
Esterification : L-Alanine reacts with methanol in the presence of thionyl chloride (SOCl₂) at 0°C, followed by neutralization with NaHCO₃.
-
Isolation : Distillation under reduced pressure (40–50°C, 15 mmHg) provides the ester in 90–95% purity.
Amide Bond Formation
Coupling the Boc-protected acid (2.1) with methyl 2-aminopropanoate (2.2) is achieved through two primary methods:
Carbodiimide-Mediated Coupling
Mixed Carbonate Activation
-
Activation : The Boc-protected acid is converted to a pentafluorophenyl ester using pentafluorophenol (PFP) and N,N’-dicyclohexylcarbodiimide (DCC).
-
Coupling : Reacted with methyl 2-aminopropanoate in DCM with N-methylmorpholine (NMM).
-
Yield : 85–88%.
Comparative Table :
| Method | Advantages | Disadvantages |
|---|---|---|
| EDC/HOBt | Mild conditions | Moderate yields |
| Mixed Carbonate | Higher yields | Requires toxic reagents |
Crystallization and Characterization
Crystallization
The crude product is dissolved in hot methanol (40–50°C) and precipitated by slow addition of n-pentane at −20°C. Recrystallization achieves >99% purity.
Analytical Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.98 (s, 3H, SCH₃), 3.76 (s, 3H, COOCH₃).
-
HPLC : Retention time 8.2 min (C18 column, 70:30 H₂O/ACN).
Scale-Up and Process Optimization
Solvent Selection
Q & A
Basic Question: What are the critical steps for synthesizing and characterizing this compound in peptide-mimetic studies?
Methodological Answer:
Synthesis involves sequential coupling of protected amino acids. The tert-butoxycarbonyl (Boc) group protects the amine during solid-phase peptide synthesis (SPPS). Key steps:
- Coupling Reaction : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization.
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
- Thioether Stability : Monitor the methylsulfanyl group for oxidation using TLC or HPLC-MS under inert atmosphere.
- Characterization : Employ H/C NMR to confirm stereochemistry, IR for carbonyl groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced Question: How can computational methods resolve contradictions between predicted and experimental reaction yields?
Methodological Answer:
Discrepancies often arise from unaccounted solvent effects or transition-state barriers. Use:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways and identify energy barriers (e.g., Gaussian or ORCA software).
- Solvent Modeling : Incorporate COSMO-RS to simulate solvent interactions.
- Feedback Loops : Integrate experimental data (e.g., failed conditions) into computational workflows to refine predictions. For example, if a reaction stalls at 60°C, recalibrate activation energies using experimental kinetic data .
Basic Question: What analytical techniques are essential for confirming the compound’s purity and structural integrity?
Methodological Answer:
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor for Boc deprotection (mass shift of -100 Da).
- NMR Spectroscopy : H NMR should show distinct peaks for the methyl ester (~3.6 ppm) and tert-butyl group (~1.4 ppm).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Question: How to design experiments assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Factorial Design : Test factors like pH (2–10), temperature (4°C–40°C), and light exposure using a 2 factorial matrix.
- Degradation Metrics : Quantify hydrolysis (HPLC area under the curve) and oxidation (LC-MS for sulfoxide/sulfone byproducts).
- Kinetic Modeling : Fit data to Arrhenius or Eyring equations to predict shelf-life. For example, accelerated aging at 40°C can extrapolate degradation rates at 25°C .
Advanced Question: How to address discrepancies in chiral purity during synthesis?
Methodological Answer:
Racemization typically occurs at the α-carbon of the propanoate moiety. Mitigation strategies:
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.
- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol to quantify enantiomeric excess (EE).
- Mechanistic Studies : Conduct DFT calculations to identify racemization-prone intermediates and adjust protecting groups (e.g., switch Boc to Fmoc) .
Basic Question: What are common side reactions during Boc deprotection, and how are they minimized?
Methodological Answer:
- Acid-Induced Side Reactions : TFA can cleave methylsulfanyl groups or ester bonds. Use shorter deprotection times (30 min vs. 2 hr) and scavengers (e.g., triisopropylsilane).
- Byproduct Identification : LC-MS monitors for truncated peptides or oxidized sulfur species.
- Alternative Deprotection : Test milder acids (e.g., HCl/dioxane) if stability issues persist .
Advanced Question: How to optimize solvent systems for large-scale purification?
Methodological Answer:
- Solvent Screening : Use Hansen solubility parameters to identify optimal mixtures (e.g., ethyl acetate/hexane for crystallization).
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to minimize environmental impact.
- Process Simulation : Aspen Plus or COMSOL models predict distillation efficiency and solvent recovery rates .
Basic Question: How to validate the compound’s role as a protease inhibitor in biochemical assays?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays with fluorogenic substrates (e.g., Z-FR-AMC for caspases).
- Dose-Response Curves : Measure IC values across 0.1–100 µM concentrations.
- Control Experiments : Include a Boc-free analog to confirm the protective group’s inertness .
Advanced Question: What computational tools predict the compound’s bioavailability and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <5), blood-brain barrier permeability, and hERG inhibition.
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., GROMACS) using a lipid bilayer model.
- Toxicity Profiling : Test metabolites in zebrafish embryos (FET assay) if in silico models flag risks .
Basic Question: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
